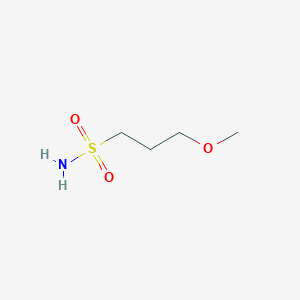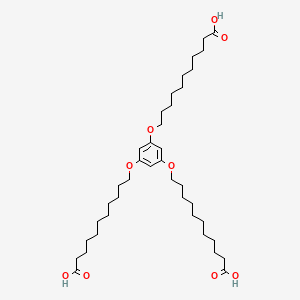
1,3,5-Tris(10-carboxydecyloxy)benzene
Descripción general
Descripción
1,3,5-Tris(10-carboxydecyloxy)benzene, also known as TCDB, is a chemical compound with the molecular formula C39H66O9 . It has an average mass of 678.936 Da and a monoisotopic mass of 678.470703 Da . It is used as a host nanoporous network in various studies .
Synthesis Analysis
TCDB can be deposited on a muscovite mica substrate using sublimation, which has been found to be the most effective method . The surfaces with short exposure to the TCDB vapor (20 min or less) are hydrophilic, while surfaces exposed for 30 min or longer are hydrophobic .Molecular Structure Analysis
The molecular structure of TCDB is complex, with a large number of carbon, hydrogen, and oxygen atoms . It forms a nanoporous network that can host a variety of guest molecules .Chemical Reactions Analysis
TCDB has been used as a host nanoporous network in various studies . It has been identified that a variety of guest molecules (such as triphenylene, 1-phenyloctane, and copper (II) phthalocyanine (CuPc)) can be dispersed in this template to form binary supramolecular architectures .Aplicaciones Científicas De Investigación
Self-Assembly and Nanostructures
- TCDB can co-assemble with tetrathiafulvalene derivatives to form large hexagonal nanoporous networks, which eventually transform into stable linear structures. This phenomenon has been examined using scanning tunneling microscopy (STM) and density functional theory (DFT) calculations (Xu, Xiao, Deng, & Zeng, 2016).
- Hydrogen-bonded networks of TCDB have been formed on highly oriented pyrolytic graphite (HOPG) surfaces. These networks serve as host networks for various guest molecules like copper(II) phthalocyanine and coronene, creating distinct host-guest architectures (Lu, Lei, Zeng, Kang, Wang, Wan, & Bai, 2004).
Host-Guest Chemistry and Surface Science
- TCDB networks have been shown to accommodate molecules like vanadyl phthalocyanine on HOPG surfaces. Thermal annealing can induce phase transitions in these host-guest architectures, as revealed by STM and DFT calculations (Kong, Deng, Yang, Zeng, & Wang, 2007).
- TCDB's ability to form two-dimensional hydrogen-bonded networks on HOPG surfaces allows it to accommodate a variety of metallophthalocyanine molecules, demonstrating multiple flexibility in supramolecular host-guest architectures (Kong, Deng, Yang, Zeng, & Wang, 2007).
- The solvent- and guest-responsive supramolecular self-assembly of TCDB has been studied. TCDB acts as a host template, entraping solvent or π-electron-conjugated guest molecules to form flexible co-adsorption architectures (Cui, Miao, Xu, & Deng, 2014).
Crystallization Behaviors and Molecular Templates
- Crystallization behaviors of TCDB and other compounds on HOPG surfaces have been investigated, revealing insights into the regulatory effect of carboxyl groups on the co-assemblies of these compounds (Peng, Xiao, Mu, Deng, Tian, Xiao, Li, & Zeng, 2021).
- Derivatization of TCDB via hydrogen bond interaction allows the formation of heteromolecular clusters and accommodates guest species like coronene to form ordered two-dimensional structures (Zhang, Shen, Zeng, & Wang, 2011).
Mecanismo De Acción
The host network formed by TCDB can adjust itself in response to the molecular size and shape of the guest, and the guest molecules can be excluded by some other guest molecules . The guest selectivity depends not only on the geometry of guest molecules but also on their adsorption energy in host networks .
Propiedades
IUPAC Name |
11-[3,5-bis(10-carboxydecoxy)phenoxy]undecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O9/c40-37(41)25-19-13-7-1-4-10-16-22-28-46-34-31-35(47-29-23-17-11-5-2-8-14-20-26-38(42)43)33-36(32-34)48-30-24-18-12-6-3-9-15-21-27-39(44)45/h31-33H,1-30H2,(H,40,41)(H,42,43)(H,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFBTTOOZOQCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80758077 | |
| Record name | 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80758077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92631-02-2 | |
| Record name | 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80758077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
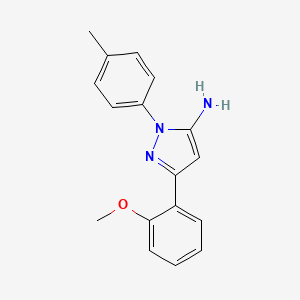
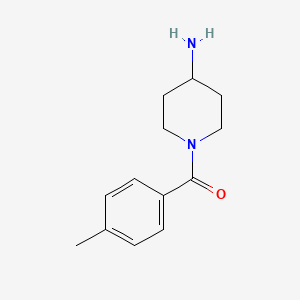
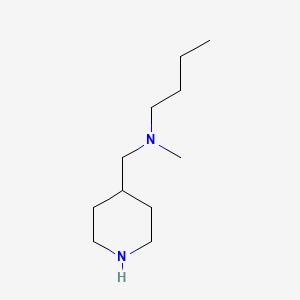
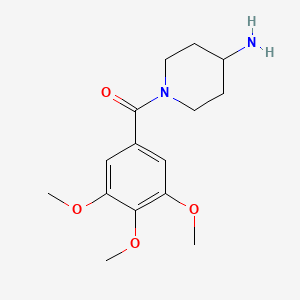

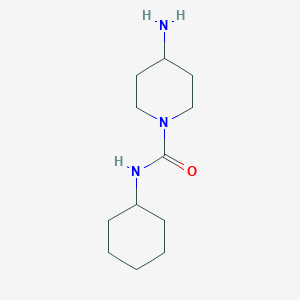
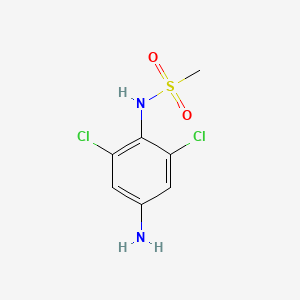
![N-[3-(aminomethyl)phenyl]-3-fluorobenzamide](/img/structure/B3306397.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)
![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)
![(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3306414.png)
